(E)-1-(azepan-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one
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Description
(E)-1-(azepan-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H20BrNO2 and its molecular weight is 338.245. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Formation of Pyrazoles and Thiazoles : A study by Ninganayaka Mahesha et al. (2021) demonstrates the formation of 4,5-dihydropyrazole-1-arbothioamide from (E)-1-(4-Methoxyphenyl)-3-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. This compound further reacts to form 4,5-dihydro-1-(thiazol-2-yl)pyrazoles, exhibiting a T-shaped structure and forming ribbons or sheets through hydrogen bonds (Ninganayaka Mahesha et al., 2021).
Crystal Structures of Chalcone Derivatives : M. Shkir et al. (2019) reported the crystal structure geometry of chalcone derivatives including (E)-3-(3-Bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. The study focused on linear optical, second and third-order nonlinear optical properties, and charge transport properties, indicating their potential use in semiconductor devices (M. Shkir et al., 2019).
Antimicrobial and Biological Activities
Antimicrobial Evaluation : V. M. Sherekar et al. (2021) synthesized 1-(4- bromo -1- hydroxynaphthalen-2-yl)-3-(4-methoxy phenyl)-prop-2-en-1-one and found it to possess excellent antimicrobial activities upon screening (V. M. Sherekar et al., 2021).
Synthesis of Biphenyl Azepin Derivatives with Antimicrobial Activity : Sergii Demchenko et al. (2020) synthesized 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides with in vitro antimicrobial activity, especially against Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans (Sergii Demchenko et al., 2020).
Optical and Electronic Properties
Investigation of Optical Properties : A study by Rekha Kumari et al. (2017) on derivatives like (E)-3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one examined their absorption and fluorescence characteristics in various solvents. This study provided insights into the solvatochromic effects and the stabilization of these molecules in singlet excited states (Rekha Kumari et al., 2017).
Optimization of Azepane Derivatives as PKB Inhibitors : C. Breitenlechner et al. (2004) conducted structure-based optimization of azepane derivatives for protein kinase B (PKB-alpha) inhibition. They identified plasma-stable and highly active compounds, enhancing our understanding of the molecular interactions and activities of these molecules (C. Breitenlechner et al., 2004).
Properties
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-20-15-8-6-13(12-14(15)17)7-9-16(19)18-10-4-2-3-5-11-18/h6-9,12H,2-5,10-11H2,1H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRWYTVDTJJMAV-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCCCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCCCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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